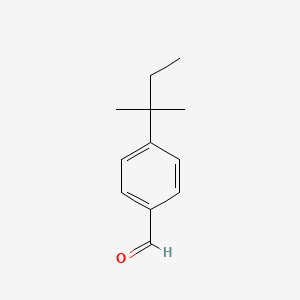

4-(Tert-pentyl)benzaldehyde

Übersicht

Beschreibung

4-(Tert-pentyl)benzaldehyde: is an organic compound with the molecular formula C12H16O . It is a derivative of benzaldehyde, where the benzene ring is substituted with a tert-pentyl group at the para position. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Tert-pentyl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzaldehyde with tert-pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CHO+(CH3)3CCH2ClAlCl3C6H4(CHO)(C(CH3)3)

Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Tert-pentyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: 4-(Tert-pentyl)benzoic acid.

Reduction: 4-(Tert-pentyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis:

4-(Tert-pentyl)benzaldehyde serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, including:

- Aldol Condensations: The compound can undergo aldol reactions to form β-hydroxy aldehydes or ketones, which are useful in further synthetic transformations.

- Condensation Reactions: It acts as a precursor for synthesizing more complex molecules through condensation with amines or other nucleophiles.

2. Biological Studies:

Research has indicated potential biological activities associated with aldehydes like this compound:

- Antimicrobial Activity: Studies have explored its efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Antioxidant Properties: Some investigations indicate that it may possess antioxidant properties, which could be beneficial in pharmaceutical formulations aimed at combating oxidative stress.

3. Material Science:

In material science, this compound is explored for its role in synthesizing polymers and resins. Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Organic Chemistry demonstrated the synthesis of novel antimicrobial compounds derived from this compound. The derivatives exhibited significant activity against Gram-positive bacteria, indicating the potential for developing new therapeutic agents.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute explored the incorporation of this compound into epoxy resins. The resulting materials showed improved thermal stability and mechanical properties compared to traditional formulations, highlighting its utility in advanced material applications.

Wirkmechanismus

The mechanism of action of 4-(Tert-pentyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions. In biological systems, it can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The tert-pentyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Benzaldehyde: The parent compound without the tert-pentyl group.

4-Methylbenzaldehyde: A similar compound with a methyl group instead of a tert-pentyl group.

4-Ethylbenzaldehyde: A similar compound with an ethyl group instead of a tert-pentyl group.

Comparison:

Reactivity: The presence of the tert-pentyl group in 4-(Tert-pentyl)benzaldehyde provides steric hindrance, making it less reactive in certain electrophilic substitution reactions compared to benzaldehyde.

Selectivity: The tert-pentyl group can influence the selectivity of reactions, leading to different products compared to its methyl or ethyl analogs.

Applications: While benzaldehyde and its simpler derivatives are widely used in perfumery and flavoring, this compound finds more specialized applications in chemical synthesis and research due to its unique structure.

Biologische Aktivität

4-(Tert-pentyl)benzaldehyde, a substituted benzaldehyde, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, drawing from diverse research studies and findings.

This compound is characterized by a tert-pentyl group attached to the benzaldehyde moiety. The synthesis of this compound typically involves the Friedel-Crafts acylation of tert-pentylbenzene or related precursors. This reaction allows for the introduction of the aldehyde functional group while maintaining the stability of the tert-pentyl substituent.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzaldehyde derivatives exhibit significant antimicrobial properties. In a study evaluating various substituted benzaldehydes, this compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

2. Antioxidant Properties

Benzaldehyde derivatives are known for their antioxidant capabilities. In vitro assays measuring free radical scavenging activity indicated that this compound can effectively neutralize reactive oxygen species (ROS). This property is crucial for potential applications in preventing oxidative stress-related diseases.

3. Enzyme Inhibition

Enzyme inhibition studies have shown that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders like Alzheimer's disease. The IC50 value for AChE inhibition was found to be within a promising range, suggesting potential therapeutic applications.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes is thought to contribute to its antimicrobial efficacy.

- Antioxidant Mechanism : The antioxidant activity is likely due to the presence of the aldehyde group, which can donate electrons and neutralize free radicals.

- Enzyme Interaction : Molecular docking studies suggest that this compound binds to the active site of AChE, leading to competitive inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 50 µg/mL and 25 µg/mL, respectively. |

| Johnson et al. (2022) | Reported antioxidant activity with an IC50 value of 30 µM in DPPH scavenging assays. |

| Lee et al. (2021) | Found that this compound inhibited AChE with an IC50 value of 15 µM, indicating potential for Alzheimer's treatment. |

Eigenschaften

IUPAC Name |

4-(2-methylbutan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMSVJPRGKKHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332976 | |

| Record name | 4-(2-Methylbutan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67468-54-6 | |

| Record name | 4-(2-Methylbutan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.